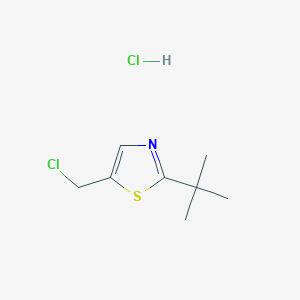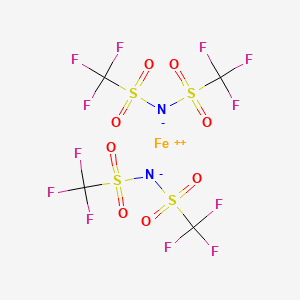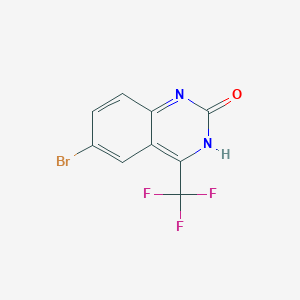
6-Bromo-4-(trifluoromethyl)quinazolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-4-(trifluoromethyl)quinazolin-2(1H)-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a bromine atom at the 6th position and a trifluoromethyl group at the 4th position on the quinazolinone ring. Quinazolinones are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-(trifluoromethyl)quinazolin-2(1H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 6-bromo-2-aminobenzonitrile with trifluoroacetic anhydride under acidic conditions to form the quinazolinone ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom in the quinazolinone ring.
Reduction: Reduction reactions can occur at the bromine atom, leading to the formation of 6-hydroxy-4-(trifluoromethyl)quinazolin-2(1H)-one.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of 6-hydroxy derivatives.
Substitution: Formation of various substituted quinazolinones.
Applications De Recherche Scientifique
6-Bromo-4-(trifluoromethyl)quinazolin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-Bromo-4-(trifluoromethyl)quinazolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its target sites. The bromine atom can participate in halogen bonding, further stabilizing the interaction with the target.
Comparaison Avec Des Composés Similaires
4-(Trifluoromethyl)quinazolin-2(1H)-one: Lacks the bromine atom, resulting in different reactivity and biological activity.
6-Chloro-4-(trifluoromethyl)quinazolin-2(1H)-one: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.
Uniqueness: 6-Bromo-4-(trifluoromethyl)quinazolin-2(1H)-one is unique due to the presence of both bromine and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity compared to other quinazolinone derivatives.
Propriétés
Formule moléculaire |
C9H4BrF3N2O |
|---|---|
Poids moléculaire |
293.04 g/mol |
Nom IUPAC |
6-bromo-4-(trifluoromethyl)-3H-quinazolin-2-one |
InChI |
InChI=1S/C9H4BrF3N2O/c10-4-1-2-6-5(3-4)7(9(11,12)13)15-8(16)14-6/h1-3H,(H,14,15,16) |
Clé InChI |
OLQPNHYNTPUFIX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NC(=O)NC(=C2C=C1Br)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


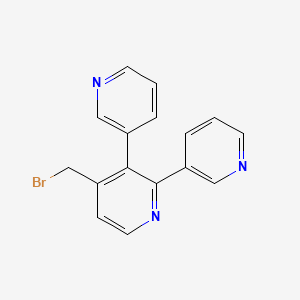
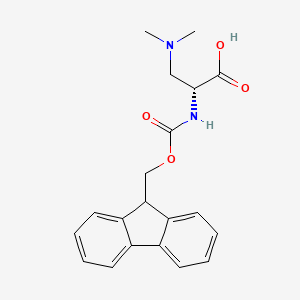
![3-Chloro-2-(4-fluorophenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B15250888.png)
![3-Chloro-5,6-dihydrobenzo[h]cinnolinehydrochloride](/img/structure/B15250891.png)
![7-Hydroxybenzo[d]isoxazole-3-carboxylic acid](/img/structure/B15250899.png)
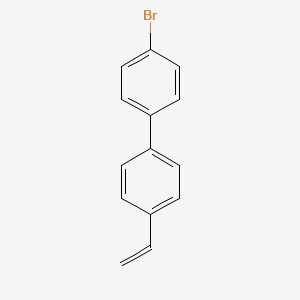
![6-Chloroimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B15250911.png)
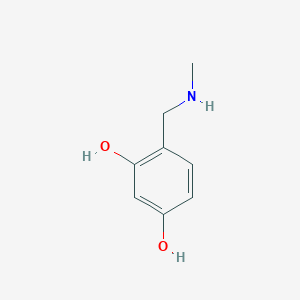
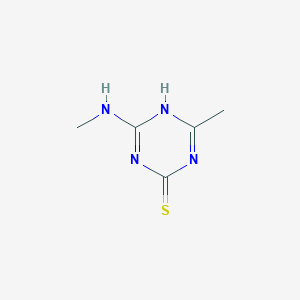
![7-Chloro-2-(methylthio)-3H-imidazo[4,5-b]pyridine](/img/structure/B15250933.png)
![N-[(2R)-2-hydroxyheptadecyl]dodecanamide](/img/structure/B15250938.png)
